Bunitrolol hydrochloride, (R)-

Übersicht

Beschreibung

Bunitrolol hydrochloride, ®-: is a beta-adrenergic antagonist primarily used in the treatment of coronary heart disease. It improves cardiac performance by blocking beta-adrenergic receptors, which reduces the heart’s workload and oxygen demand . This compound has a greater affinity for beta 1 adrenergic receptors compared to beta 2 receptors and also exhibits weak alpha 1 blocking activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bunitrolol hydrochloride, ®- involves the treatment of 2-hydroxybenzonitrile with epichlorohydrin and sodium hydroxide to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield Bunitrolol . The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of Bunitrolol hydrochloride, ®- often employs chemoenzymatic routes to achieve high enantiomeric purity. This involves the use of lipase-catalyzed kinetic resolution to obtain enantiopure ®-chlorohydrin, which is then used to synthesize the final product . This method is advantageous due to its efficiency and scalability for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Bunitrolol hydrochloride, ®- undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert Bunitrolol hydrochloride, ®- into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of nucleophiles like halides or amines in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bunitrolol hydrochloride, ®-, each with distinct pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Bunitrolol is characterized by its selective beta-1 adrenergic receptor antagonism, which is beneficial in managing conditions like coronary heart disease. It exhibits a greater affinity for beta-1 receptors compared to beta-2 receptors and possesses weak alpha-1 blocking activity, making it suitable for improving cardiac performance post-beta blockade in patients with coronary artery disease .

Table 1: Pharmacological Targets and Potency

| Target | Gene ID | Potency (Ki) |

|---|---|---|

| ADRB1 | 153 | 42.0 nM |

| ADRB2 | 154 | 3.55 nM |

Clinical Applications

Bunitrolol has been investigated for various clinical applications:

- Coronary Heart Disease : It is primarily used to manage symptoms and improve outcomes in patients with coronary artery disease .

- Hypertension Management : As a beta-blocker, it aids in lowering blood pressure and reducing heart rate.

- Arrhythmias : The drug's anti-arrhythmic properties make it a candidate for treating certain types of cardiac arrhythmias .

Innovative Delivery Systems

Recent studies have explored alternative delivery methods for Bunitrolol to enhance its therapeutic efficacy:

- Transdermal Delivery Systems : Research indicates that using PVA hydrogel for transdermal delivery can prolong the action of Bunitrolol, making it more effective for patients requiring sustained medication .

- Medicated Plasters : Bunitrolol is also incorporated into medicated plasters designed for percutaneous absorption, allowing for localized treatment with reduced systemic side effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of Bunitrolol in clinical settings:

- A study published in 1981 examined the effects of Bunitrolol on plasma catecholamines and hemodynamics during sodium nitroprusside-induced hypotension, demonstrating its utility in managing acute cardiovascular events .

- Another research highlighted the pharmacological activities of Bunitrolol using guinea pig trachea and rat aorta models to assess dose-response relationships, confirming its efficacy at various concentrations .

Wirkmechanismus

Bunitrolol hydrochloride, ®- exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta 1 receptors. This prevents the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby reducing heart rate, myocardial contractility, and peripheral resistance . The compound’s weak alpha 1 blocking action also contributes to its vasodilatory effects, further aiding in the reduction of blood pressure .

Vergleich Mit ähnlichen Verbindungen

- Bucindolol

- Epanolol

- Cyanopindolol

Comparison: Bunitrolol hydrochloride, ®- is unique due to its specific beta 1 adrenergic receptor affinity and weak alpha 1 blocking activity. Compared to Bucindolol and Epanolol, Bunitrolol has a more pronounced effect on beta 1 receptors, making it particularly effective for certain cardiovascular conditions . Cyanopindolol, on the other hand, has different pharmacological properties and is used in different therapeutic contexts .

Biologische Aktivität

Bunitrolol hydrochloride, specifically its (R)-enantiomer, is a non-selective beta-adrenergic blocker used primarily in the treatment of hypertension and ischemic heart disease. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies.

1. Pharmacodynamics

Bunitrolol functions by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. This mechanism is essential for its therapeutic effects in managing cardiovascular conditions.

- Beta-blockade : Bunitrolol exhibits both beta-1 and beta-2 adrenergic receptor antagonism, which can lead to reduced cardiac output and lower blood pressure.

- Vascular effects : It also has vasodilatory properties, contributing to its antihypertensive effects by reducing peripheral vascular resistance.

2. Pharmacokinetics

The pharmacokinetic profile of bunitrolol indicates that it is well-absorbed following oral administration, with a bioavailability that can vary based on individual metabolic rates. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 3-5 hours |

| Peak plasma concentration (Cmax) | 1-2 hours post-dose |

| Volume of distribution (Vd) | Approximately 3 L/kg |

3.1 Hemodynamic Effects

A study comparing bunitrolol with propranolol in patients with ischemic heart disease highlighted significant differences in hemodynamic responses. Bunitrolol was found to induce less bradycardia than propranolol, suggesting a more favorable profile for certain patient populations .

3.2 Lipid Profile Impact

Research examining the effects of various beta-blockers on lipid profiles indicated that bunitrolol might have a neutral or beneficial effect on serum lipids compared to older non-selective agents like propranolol. In normolipidaemic patients, bunitrolol did not significantly alter total cholesterol or triglyceride levels, making it a suitable option for patients with dyslipidaemia .

4. Mechanistic Insights

Recent studies have utilized advanced modeling techniques to predict drug-drug interactions involving bunitrolol. A notable investigation into the competitive inhibition of CYP2D enzymes revealed that bunitrolol interacts with other medications metabolized by this pathway, which is crucial for understanding potential adverse effects when co-administered with other drugs .

5. Conclusion

Bunitrolol hydrochloride (R)- demonstrates significant biological activity as a beta-blocker with unique pharmacological properties that differentiate it from other agents in its class. Its impact on hemodynamics and lipid profiles makes it an important consideration in the management of cardiovascular diseases.

Future research should continue to explore the long-term effects of bunitrolol on cardiovascular outcomes and its interactions with other medications to optimize therapeutic strategies for patients.

Eigenschaften

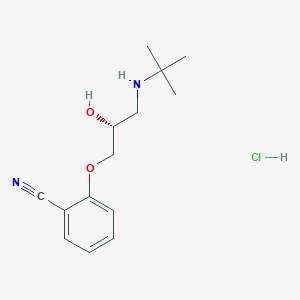

IUPAC Name |

2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWESHPIMRNNM-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22972-95-8 | |

| Record name | Bunitrolol hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUNITROLOL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32TC7IYE6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.